molecular formula C15H16ClNO3 B2608364 Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 338748-81-5

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B2608364
M. Wt: 293.75
InChI Key: JUYUWPOLWQZNGA-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Catalyzed Annulation in Organic Synthesis The compound plays a role in phosphine-catalyzed [4 + 2] annulation, acting with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is significant for its high yields, complete regioselectivity, and the potential for expanding the scope of reactions by employing different substrates (Zhu et al., 2003).

Synthesis of Derivative Compounds The compound is involved in the synthesis of various heterocyclic derivatives, including Pyrrolo- and Furo-1,4-dihydropyridine Derivatives, showcasing the compound's utility in creating structurally diverse molecules (Matsuo et al., 2005).

Characterization and NMR Analysis In the realm of structural characterization, the compound's derivatives have been used to explore the one‐bond chlorine‐isotope effect in 13C NMR, providing valuable tools for solving structural problems in chlorinated compounds (Irvine et al., 2008).

Ultrasound Irradiation in Synthesis The compound's derivatives have been synthesized using both thermal and ultrasound irradiation methods, indicating the compound's adaptability in various synthetic processes (Thirumalai et al., 2006).

Biological and Pharmacological Applications

Anticonvulsant Activity and Hydrogen Bonding The compound's derivatives have been examined for their anticonvulsant activity and hydrogen bonding patterns in crystal structures, providing insights into their potential therapeutic applications (Kubicki et al., 2000).

Potential Calcium-Channel Antagonist Activity Some derivatives of the compound have been identified with potential calcium-channel antagonist activity, highlighting its relevance in cardiovascular research (Linden et al., 2011).

Antimicrobial Activity The compound's framework has been utilized in the synthesis of novel derivatives with promising antimicrobial activity, demonstrating its importance in the development of new antibacterial and antifungal agents (Shastri & Post, 2019).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods .

properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-10-13(15(19)20-2)7-8-14(18)17(10)9-11-3-5-12(16)6-4-11/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUWPOLWQZNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-chlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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